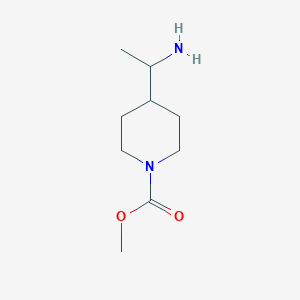

Methyl 4-(1-aminoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMHKIQMIXYZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1-aminoethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Its structural formula can be represented as follows:

This compound is often utilized as a building block in the synthesis of more complex molecules and has been studied for its interactions with various biological targets.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, including proteases and kinases, modulating their activity. It binds to active sites, influencing catalytic functions and biochemical pathways.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways, particularly the MAPK/ERK pathway, leading to altered gene expression profiles and cellular metabolism. This modulation can result in diverse cellular outcomes such as proliferation, differentiation, or apoptosis depending on the context.

- Transcriptional Regulation : By interacting with transcription factors, the compound can influence gene expression, thereby altering the transcriptional landscape within cells.

Biological Activities

The biological activities associated with this compound include:

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have reported IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .

- Analgesic Properties : As a derivative of piperidine, it has been noted for analgesic activity similar to other piperidine derivatives used in pain management .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It influences the expression levels of pro-inflammatory mediators such as IL-6 and TNF-α .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers evaluated its impact on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results demonstrated significant inhibition of cell viability with IC50 values indicating effective antiproliferative activity. Further molecular docking studies revealed that the compound binds effectively within the active sites of target proteins involved in cancer progression .

Case Study 2: Analgesic Mechanism

Another investigation explored the analgesic mechanisms of piperidine derivatives, including this compound. The study utilized animal models to assess pain response and found that administration of the compound resulted in significant pain relief comparable to established analgesics like fentanyl. This suggests its potential as a novel analgesic agent .

Comparative Biological Activity Table

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Methyl 4-(1-aminoethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. It is particularly noted for its role in the synthesis of various piperidine derivatives that exhibit significant biological activity.

Antitumor Activity

Research indicates that derivatives of this compound can act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies have shown that modifications to the piperidine ring can enhance the compound's ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2) and extracellular signal-regulated kinase (ERK) pathways, which are critical in tumor angiogenesis and growth .

Table 1: Biological Activity of Piperidine Derivatives

Synthesis of Fentanyl Analogues

This compound serves as an intermediate in the synthesis of fentanyl analogues, which are potent opioid analgesics. The compound can be transformed into various derivatives through straightforward synthetic pathways, leading to substances with enhanced analgesic properties .

Regulatory Implications

Due to its association with fentanyl production, this compound is classified under controlled substances in many jurisdictions. This regulation impacts its availability for research and development but also highlights the need for careful handling and monitoring in pharmaceutical applications .

Neurological Research

Potential in Treating Neurological Disorders:

The compound has been explored for its effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety. Its structural features enable it to interact with various receptors in the central nervous system, making it a candidate for further studies aimed at developing novel antidepressants or anxiolytics .

Case Study:

A study investigating the effects of this compound on serotonin receptors found promising results indicating potential antidepressant activity. The compound exhibited selective binding affinity, suggesting it could modulate serotonin levels effectively .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl 4-(1-aminoethyl)piperidine-1-carboxylate and its analogs:

*Calculated based on molecular formula (C9H18N2O2).

Key Observations

Ester Group Impact: Methyl/tert-Butyl Comparison: The tert-butyl analog () has a higher molecular weight (228.34 vs. ~201.25) and reduced solubility due to steric hindrance, making it less favorable for aqueous applications but useful as a synthetic intermediate. In contrast, the methyl ester in the target compound offers a balance between solubility and stability . Ethyl/Benzyl Comparison: Ethyl esters (Evidences 1, 2) are more labile under basic conditions than benzyl esters (), which are often cleaved via hydrogenolysis.

Substituent Effects: The 1-aminoethyl group in the target compound and its tert-butyl analog () introduces a chiral center, which could influence stereoselective interactions with biological targets. Hydroxy groups in and improve hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to oxidation or conjugation . The tetrahydropyridine core in introduces conformational rigidity, likely contributing to its reported antitumor activity by stabilizing interactions with enzymes like kinases .

Biological and Synthetic Utility: ’s compound demonstrates the importance of fused rings (tetrahydropyridine) and aromatic substituents (phenyl groups) in enhancing bioactivity. The target compound lacks these features but retains a simpler piperidine scaffold amenable to further derivatization.

Preparation Methods

Reduction of 4-Picoline-2-carboxylic Acid Esters

One well-documented approach involves starting from 4-picoline-2-carboxylic acid ethyl ester oxynitride, which undergoes catalytic hydrogenation under transfer hydrogenation conditions to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, a close structural analog and intermediate for related piperidine derivatives.

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide to form the oxynitride intermediate.

- Catalytic reduction using palladium on charcoal in methanol with anhydrous formic acid amine at 0-50 °C for 1-20 hours.

- Workup involving filtration, concentration, pH adjustment with hydrochloric acid, extraction, and recrystallization from ethanol/ethyl acetate to obtain the hydrochloride salt with ~78% yield.

This method demonstrates the utility of transfer hydrogenation and catalytic reduction in preparing piperidine carboxylate derivatives with high purity and yield.

Transfer Hydrogenation Using Formaldehyde and Palladium Catalysts

A patented process for preparing 1-methylpiperidine-4-carboxylic acid derivatives, structurally related to the target compound, involves:

- Reacting piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions.

- Using palladium on charcoal or platinum catalysts in the presence of formic acid and water.

- Heating the reaction mixture to 90-95 °C under ambient pressure.

- Subsequent formation of hydrochloride salts by treatment with hydrochloric acid.

This method highlights the efficiency of transfer hydrogenation for selective N-alkylation and reduction steps in piperidine chemistry.

Summary Table of Preparation Methods

Research Findings and Considerations

- The transfer hydrogenation approach using palladium catalysts and formic acid derivatives is a versatile and mild method that avoids the use of gaseous hydrogen, enhancing safety and operational simplicity.

- The Mannich condensation provides a flexible route to piperidine cores but requires subsequent steps to introduce the aminoethyl and methyl ester groups specifically.

- The hydrochloride salt form of this compound enhances solubility and stability, facilitating its use in biological assays and medicinal chemistry research.

- While detailed synthetic protocols specific to this compound are limited in open literature, analogies to related piperidine derivatives suggest the above methods are foundational.

Q & A

Basic: What are the recommended safety protocols for handling Methyl 4-(1-aminoethyl)piperidine-1-carboxylate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation: Conduct experiments in fume hoods with adequate airflow to minimize inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact during cleanup .

- Emergency Measures: Equip labs with eyewash stations and safety showers. For skin exposure, wash immediately with soap and water; for eye contact, irrigate for 15 minutes .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:

- Chromatography: Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>98% as per COA standards) .

- Spectroscopy: Confirm structure via -NMR (e.g., piperidine ring protons at δ 1.4–2.8 ppm) and IR (amide C=O stretch at ~1650 cm) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at m/z corresponding to CHNO) .

Advanced: What methodologies are effective in optimizing the synthesis yield of this compound under varying reaction conditions?

Answer:

- Catalyst Screening: Test coupling agents like HATU or EDCI for amide bond formation, optimizing equivalents (e.g., 1.2–1.5 eq.) to minimize side products .

- Temperature Control: Perform reactions at 0–25°C to reduce thermal degradation. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Solvent Selection: Use anhydrous DMF or dichloromethane for moisture-sensitive steps. Add molecular sieves to scavenge water .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation of piperidine derivatives?

Answer:

- Isotopic Labeling: Synthesize -labeled analogs to confirm peak assignments in complex NMR spectra .

- Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) and adjust reaction stoichiometry .

Advanced: What experimental approaches are used to evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:

- Kinetic Assays: Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in buffer systems (pH 7.4, 37°C) .

- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., monoacylglycerol lipase) .

- Cellular Uptake: Use radiolabeled -analogs to quantify intracellular accumulation in vitro .

Advanced: How can the stability of this compound be assessed under different storage conditions?

Answer:

- Accelerated Stability Testing: Store aliquots at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC (e.g., peak area reduction <5%) .

- Light Sensitivity: Expose samples to UV light (254 nm) and monitor photodegradation products .

- Long-Term Storage: Store lyophilized powder at -20°C under argon to prevent oxidation. Reconstitute in anhydrous DMSO for working solutions .

Advanced: What computational modeling strategies are applicable for predicting the reactivity of this compound in novel synthetic pathways?

Answer:

- DFT Calculations: Optimize ground-state geometries (B3LYP/6-31G*) to predict nucleophilic attack sites (e.g., aminoethyl group) .

- Reaction Pathway Simulation: Use Gaussian Transition State Finder to model activation energies for acyl transfer or ring-opening reactions .

Advanced: How can researchers validate the reproducibility of coupling reactions involving this compound?

Answer:

- Stoichiometric Precision: Use Schlenk lines to maintain anhydrous conditions and precise reagent ratios (e.g., 1:1.05 substrate:catalyst) .

- In-Line Analytics: Integrate ReactIR to monitor reaction progress in real time (e.g., carbonyl intermediate formation) .

Basic: What solvent systems are compatible with this compound for experimental applications?

Answer:

- Polar Solvents: DMSO (25 mM stock solutions), ethanol, or methanol for solubility up to 30 mM .

- Nonpolar Mixtures: Use ethyl acetate/hexane (1:3 v/v) for column chromatography purification .

Advanced: What strategies mitigate side reactions during functionalization of this compound’s aminoethyl group?

Answer:

- Protecting Groups: Temporarily block the amine with Boc anhydride to prevent undesired alkylation .

- pH Control: Conduct reactions at pH 8–9 (using CsCO) to deprotonate the amine selectively .

- Low-Temperature Quenching: Add cold aqueous NHCl to terminate reactions and precipitate side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.